molecular formula C19H24N2O5S2 B11260400 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B11260400
M. Wt: 424.5 g/mol
InChI Key: SFAHJYPGAKRHKP-UHFFFAOYSA-N
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Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydroquinoline core with ethanesulfonyl and methoxy-methylbenzene sulfonamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core is then functionalized with ethanesulfonyl and methoxy-methylbenzene sulfonamide groups through a series of reactions. Common reagents used in these reactions include ethanesulfonyl chloride, methoxy-methylbenzene sulfonamide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-13-16(8-9-17(15)21)20-28(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,20H,4-6,11H2,1-3H3

InChI Key

SFAHJYPGAKRHKP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

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